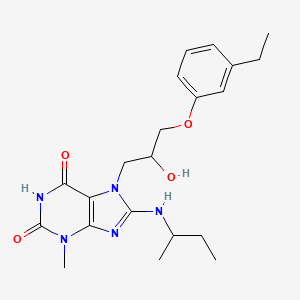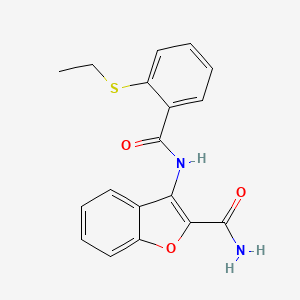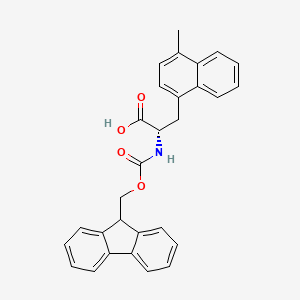
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid” is a chemical compound with a complex structure. It is related to the family of fluorenylmethoxycarbonyl (Fmoc) compounds, which are commonly used in peptide synthesis . The compound has a molecular weight of 383.39 .
Wissenschaftliche Forschungsanwendungen
Protective Group in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key moiety in (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid, is extensively used to protect hydroxy-groups in the synthesis of peptides and nucleic acids. This protecting group is compatible with various acid- and base-labile protecting groups, allowing for its selective removal without affecting other sensitive functional groups in the molecule. This property is particularly useful in the synthesis of complex biological molecules like octathymidylic acid fragments, demonstrating the Fmoc group's vital role in enabling stepwise construction of such molecules (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Peptide Synthesis
The Fmoc group's utility extends to solid-phase peptide synthesis (SPPS), where it acts as an amine-protecting group, allowing for the sequential addition of amino acids to a growing peptide chain. This strategy facilitates the synthesis of peptides with "difficult sequences" by inhibiting interchain aggregation and association, thus enhancing the efficiency and yield of peptide synthesis. The reversible nature of the Fmoc protection is particularly advantageous in SPPS, showcasing its pivotal role in modern peptide synthesis methodologies (Johnson, Quibell, Owen, & Sheppard, 1993).
Molecular Engineering for Solar Cell Applications
Beyond peptide synthesis, derivatives of this compound are explored in molecular engineering, particularly in the design of organic sensitizers for solar cells. These sensitizers, when anchored onto TiO2 films, exhibit high efficiencies in converting photon energy to electrical energy, highlighting the broader applicability of Fmoc derivatives in renewable energy technologies. The development of such novel organic sensitizers underscores the compound's versatility and its potential to contribute to the advancement of solar energy harvesting technologies (Kim et al., 2006).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to refer to the Safety Data Sheet (SDS) for this compound for detailed information . The SDS would provide information about handling, storage, and disposal, as well as first-aid measures and protective equipment to use when handling the compound.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-18-14-15-19(21-9-3-2-8-20(18)21)16-27(28(31)32)30-29(33)34-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-15,26-27H,16-17H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXMMBRNRUTYAG-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide](/img/structure/B2829851.png)
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2829852.png)
![2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829853.png)
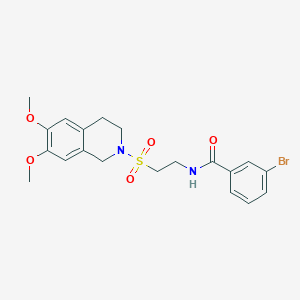
![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)
![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)
![(Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829859.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)
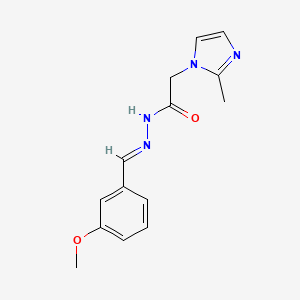
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)
